3-(Hydrazinylidenemethyl)-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
486445-41-4 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
9H-carbazol-3-ylmethylidenehydrazine |
InChI |
InChI=1S/C13H11N3/c14-15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16-13/h1-8,16H,14H2 |
InChI Key |
ZVZVCNHZELRTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydrazinylidenemethyl 9h Carbazole Derivatives
Direct Condensation Approaches for Hydrazone Formation
The most straightforward method for synthesizing carbazole-hydrazones involves the direct condensation of a carbazole (B46965) aldehyde with a hydrazine (B178648) derivative. This reaction forms the characteristic C=N-N (hydrazone) linkage.
The fundamental reaction for forming 3-(Hydrazinylidenemethyl)-9H-carbazole derivatives is the acid-catalyzed condensation of a 9H-carbazole-3-carboxaldehyde precursor with a suitable hydrazine. nih.gov This reaction is a classic example of Schiff base formation, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to yield the hydrazone.
The versatility of this method lies in the wide variety of commercially available or synthetically accessible hydrazines, including hydrazine hydrate (B1144303), phenylhydrazine (B124118), and various substituted aryl or alkyl hydrazines. researchgate.net For instance, reacting 9-ethyl-3-(3-phenyl-1-oxypropen-1-yl)carbazole with hydrazine hydrate or phenylhydrazine leads to the formation of pyrazoline derivatives, which are structurally related to hydrazones. researchgate.netuobaghdad.edu.iq Similarly, a broad range of acyl-hydrazones can be prepared by condensing carbohydrazides with different substituted benzaldehydes. nih.gov
The efficiency of hydrazone formation can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of catalyst, reaction temperature, and reaction time.
Ethanol (B145695) is a commonly used solvent for these condensations, often in the presence of a catalytic amount of a strong acid like sulfuric acid or a weaker acid like glacial acetic acid to facilitate the dehydration step. nih.govresearchgate.net The reaction mixture is typically heated to reflux for several hours to ensure completion. nih.govresearchgate.net In one documented procedure, the condensation of a thiazole-carbohydrazide with various benzaldehydes in absolute ethanol with a few drops of concentrated sulfuric acid was heated for 4 hours, yielding the target acyl-hydrazones in good to excellent yields (70-99%). nih.gov Another study involving the synthesis of pyrazoline derivatives from carbazole chalcones and hydrazine hydrate used ethanol as the solvent and refluxed the mixture for 5 hours, followed by acidification with glacial acetic acid. uobaghdad.edu.iq
The table below summarizes typical conditions for the synthesis of hydrazones via direct condensation.
| Aldehyde/Ketone Precursor | Hydrazine Reagent | Solvent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted Benzaldehydes | Thiazole-carbohydrazide | Absolute Ethanol | Conc. H₂SO₄ (catalytic) | Heated for 4 hours | 70-99% | nih.gov |
| Carbazole Chalcone Derivative | Hydrazine Hydrate (50%) | Ethanol | Glacial Acetic Acid (post-reflux) | Reflux for 5 hours | Not specified | researchgate.netuobaghdad.edu.iq |
| Substituted Pyrazole (B372694) Aldehydes | 1,2,3-Triazole Carbohydrazide (B1668358) | DMF-Ethanol | Conc. H₂SO₄ (catalytic) | Not specified | Not specified | derpharmachemica.com |
Multi-Step Synthetic Routes to Functionalized Carbazole-Hydrazones
Multi-step syntheses provide access to more complex and highly functionalized carbazole-hydrazone derivatives. These routes typically involve the initial synthesis of a carbazole aldehyde precursor, which is then condensed with a hydrazine.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including carbazole. researchgate.netnih.govorganic-chemistry.orgchemistrysteps.com This reaction introduces a formyl group (-CHO) onto the carbazole ring, typically at the 3-position, to produce the key intermediate, 9H-carbazole-3-carboxaldehyde. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
The reaction involves the electrophilic attack of the Vilsmeier reagent on the electron-rich carbazole ring, followed by hydrolysis during workup to yield the aldehyde. organic-chemistry.orgwikipedia.org For example, 9-ethyl-9H-carbazole can be effectively formylated by dissolving it in DMF, cooling the mixture, and slowly adding a DMF solution of POCl₃. nih.gov After stirring, the mixture is poured into ice water to hydrolyze the intermediate and precipitate the product, 9-ethyl-9H-carbazole-3-carbaldehyde, which can be obtained in high yields (e.g., 85%). nih.gov
A key advantage of multi-step routes is the ability to introduce a wide array of substituents on both the carbazole core and the hydrazine component, allowing for fine-tuning of the final molecule's properties.
Carbazole Moiety Functionalization: Substituents can be introduced on the carbazole nitrogen (N-9 position) prior to formylation. For instance, carbazole can be N-alkylated using reagents like ethyl bromide in the presence of a base to form 9-ethyl-9H-carbazole. nih.govnih.gov This N-substituted carbazole is then subjected to Vilsmeier formylation to produce the corresponding N-substituted 3-carbaldehyde derivative. nih.gov
Hydrazone Moiety Functionalization: The diversity of the final hydrazone is primarily achieved by using different hydrazine derivatives in the final condensation step. Following the synthesis of the carbazole aldehyde precursor, it can be reacted with various substituted hydrazines. For example, 2-(9H-carbazol-9-yl)acetohydrazide can be reacted with a wide range of isothiocyanates to yield a library of N-substituted carbazole hydrazine-carbothioamide derivatives. nih.govresearchgate.net This approach allows for the systematic introduction of phenyl, methoxyphenyl, benzyl, and other functional groups onto the hydrazone portion of the molecule. nih.gov
The table below illustrates the synthesis of various functionalized carbazole derivatives.
| Carbazole Precursor | Modification Step | Intermediate | Hydrazine/Related Reagent | Final Product Type | Reference |
|---|---|---|---|---|---|
| 9H-Carbazole | N-Ethylation (C₂H₅Br/KOH) | 9-Ethyl-9H-carbazole | - | N-Substituted Carbazole | nih.gov |
| 9-Ethyl-9H-carbazole | Vilsmeier Formylation (DMF/POCl₃) | 9-Ethyl-9H-carbazole-3-carbaldehyde | - | Carbazole Aldehyde | nih.govnih.gov |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | Condensation with 3-acetyl coumarins | Coumarin-carbazole chalcone | Hydrazine Hydrate | Pyrazoline derivative | nih.gov |
| 2-(9H-carbazol-9-yl)acetohydrazide | Reaction with Phenyl isothiocyanate | - | Phenyl isothiocyanate | Hydrazine-carbothioamide | nih.gov |
Incorporating reactive functional groups such as vinyl moieties into the carbazole-hydrazone structure opens up possibilities for further chemical transformations, such as polymerization or post-synthetic modification. While direct examples of vinyl-substituted this compound are not prevalent in the provided search context, synthetic strategies can be inferred from related chemistry.
One potential route involves the Vilsmeier-Haack reaction on a precursor that already contains a vinyl group. For example, the Vilsmeier reaction has been successfully applied to synthesize 1-vinylpyrrole-2-carbaldehydes, demonstrating that the formylation is compatible with the vinyl group. organic-chemistry.org A similar strategy could be envisioned for a vinyl-substituted carbazole. Alternatively, a vinyl group could be introduced onto the carbazole ring or the hydrazine component before the key condensation step, provided the vinyl group is stable to the reaction conditions. Further research into palladium-catalyzed cross-coupling reactions on halogenated carbazole-hydrazone precursors could also provide a pathway to vinyl-functionalized derivatives.
General Carbazole Core Construction Relevant to Derivative Synthesis
The construction of the tricyclic carbazole system is a pivotal step in the synthesis of its derivatives. Over the years, a multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed and metal-free protocols. These methods provide access to the core structure, which can then be functionalized to yield the desired target molecules.
Cyclization reactions represent the classical approach to forming the carbazole ring. These methods typically involve the intramolecular formation of a C-N or C-C bond to close the central pyrrole (B145914) ring.
Borsche-Drechsel Cyclization : This method involves the condensation of phenylhydrazine with cyclohexanone (B45756) to form a hydrazone. nih.gov The subsequent Fischer indole (B1671886) synthesis under acidic conditions yields tetrahydrocarbazole, which is then aromatized via catalytic dehydrogenation to produce the carbazole core. nih.gov
Cadogan Reductive Cyclization : A widely used and versatile method, the Cadogan cyclization involves the deoxygenative cyclization of 2-nitrobiphenyls. This reaction is typically carried out using trivalent phosphorus reagents, such as triethyl phosphite (B83602) or triphenylphosphine, often at elevated temperatures. nih.govresearchgate.net A significant advantage of this method is its tolerance for various functional groups. Microwave-assisted protocols have been developed to drastically reduce reaction times from hours to minutes. nih.gov
Graebe-Ullmann Reaction : This process involves the formation of N-phenyl-1,2,3-benzotriazoles from the diazotization of N-phenyl-2-aminobiphenyls. Upon heating, these triazoles eliminate nitrogen gas to yield carbazoles.
Pschorr Reaction : The Pschorr cyclization is an intramolecular radical-substitution reaction. It typically involves the diazotization of an N-arylated 2-aminobiphenyl (B1664054) derivative, followed by a copper-catalyzed ring closure to form the carbazole structure.
A summary of key cyclization reactions is presented in Table 1.
Table 1: Prominent Cyclization Reactions for Carbazole Synthesis
| Reaction Name | Starting Materials | Key Reagents/Conditions | Product |
|---|---|---|---|
| Borsche-Drechsel | Phenylhydrazine, Cyclohexanone | 1. Acid catalyst (e.g., H₂SO₄) 2. Dehydrogenation catalyst (e.g., Pd/C) | 9H-Carbazole |
| Cadogan Cyclization | 2-Nitrobiphenyl | Trivalent phosphorus reagent (e.g., P(OEt)₃, PPh₃), Heat | 9H-Carbazole |
| Graebe-Ullmann | N-phenyl-2-aminobiphenyl | 1. NaNO₂, HCl 2. Heat | 9H-Carbazole |
| Pschorr Reaction | N-arylated 2-aminobiphenyl | 1. NaNO₂, Acid 2. Copper catalyst | 9H-Carbazole |
Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful and efficient pathways to construct carbazole skeletons. elsevierpure.com These methods often proceed under milder conditions and with higher functional group tolerance compared to classical techniques. nih.govresearchgate.net
Palladium (Pd)-catalyzed Syntheses : Palladium catalysis is extensively used for C-N and C-C bond formation. The Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are key reactions. For instance, a sequence involving Suzuki coupling to form a 2-halobiphenyl derivative, followed by an intramolecular Buchwald-Hartwig amination, is a common strategy. rsc.org Another approach is the palladium-catalyzed reaction of anilines with 1,2-dihaloarenes, which combines intermolecular amination and intramolecular direct arylation in a one-pot tandem reaction. organic-chemistry.org
Copper (Cu)-catalyzed Syntheses : Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for C-N bond formation. Modern protocols allow for the double C-N coupling of 2,2'-dihalobiphenyls with various amines to efficiently produce a range of carbazole derivatives. organic-chemistry.orgresearchgate.net These reactions are often robust and can be performed in the presence of air. organic-chemistry.org
Rhodium (Rh)-catalyzed Syntheses : Rhodium catalysts are effective for C-H activation and amination reactions. nih.gov Carbazoles can be synthesized from substrates like biaryl azides using rhodium catalysts such as Rh₂(OCOC₇H₁₅)₄. organic-chemistry.orgnih.gov More recently, rhodium(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds has been developed to create benzo[a]carbazole derivatives with high regioselectivity. rsc.org
Table 2 provides examples of transition metal-catalyzed carbazole syntheses.
Table 2: Examples of Transition Metal-Catalyzed Carbazole Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Conditions | Yield |
|---|---|---|---|---|
| Palladium | Intramolecular C-H Activation | N-Aryl-2-haloaniline | Pd(OAc)₂, Ligand, Base | Good to Excellent |
| Palladium | Tandem Amination/Arylation | Aniline, 1,2-Dihaloarene | Pd nanocatalyst, Microwave | Excellent |
| Copper | Double C-N Coupling | 2,2'-Dibromobiphenyl, Amine | CuI, Ligand, Base | High |
| Rhodium | C-H Amination | Biaryl Azide | Rh₂(OCOC₃F₇)₄ | High |
| Rhodium | Annulation | 2-Arylindole, Diazo compound | [RhCpCl₂]₂, AgSbF₆ | Good to Excellent |
| Cobalt | Dual C-H Activation | 1-(Pyridin-2-yl)-indole, Diyne | [CpCo(CO)I₂] | Good to Excellent |
To circumvent issues related to the cost and potential toxicity of residual transition metals, metal-free synthetic protocols have gained significant attention. rsc.org These methods offer alternative pathways that are often more sustainable.
Photostimulated Reactions : An efficient protocol for preparing 9H-carbazoles involves the photostimulated SRN1 substitution of 2'-halo[1,1'-biphenyl]-2-amines. This intramolecular C–N bond formation occurs under mild, transition-metal-free conditions, initiated by light. acs.org
"Aromatic Metamorphosis" of Thiaarenes : This strategy involves the reaction of dibenzothiophene (B1670422) dioxides with anilines. A sequence of intermolecular and intramolecular nucleophilic aromatic substitution (SNAr) reactions transforms the thiaarene into a carbazole in a single operation without the need for any heavy metals. nih.gov
Electrophilic Amination : A low-temperature, transition-metal-free method for carbazole formation is the electrophilic amination of ortho-arylated nitroarenes. thieme-connect.com This approach allows for the synthesis of carbazoles bearing a wide range of electron-donating and -withdrawing groups. thieme-connect.com
The ability to control the placement of substituents on the carbazole ring (regioselectivity) is critical for synthesizing specific target molecules like this compound. Many modern synthetic methods have been developed with this goal in mind.
Regioselectivity : Transition metal-catalyzed C-H activation has emerged as a powerful tool for direct and regioselective functionalization. nih.govresearchgate.net By using directing groups, functional groups can be installed at specific positions, such as C-1, of the carbazole core. researchgate.net For example, Cp*Co(III)-catalyzed dual C-H activation of 1-(pyridin-2-yl)-indoles with diynes provides cyclopenta[b]carbazoles with excellent regioselectivity. nih.gov Similarly, palladium-catalyzed tandem reactions of anilines and 1,2-dichloroarenes can afford highly regioselective syntheses of functionalized carbazoles. organic-chemistry.org
Functional Group Tolerance : The compatibility of a reaction with various functional groups is crucial for synthetic versatility. Many modern catalytic systems exhibit high functional group tolerance. For example, copper-catalyzed double C-N coupling reactions tolerate a series of amines, including neutral, electron-rich, and electron-deficient aromatic and aliphatic amines. researchgate.net Palladium-catalyzed C-H amination reactions can efficiently provide various carbazoles while tolerating diverse functional groups, making them suitable for the synthesis of natural carbazole alkaloids. researchgate.net Lewis acid-mediated syntheses have also shown tolerance for a variety of functional groups such as aldehydes (CHO), esters (CO₂R), nitriles (CN), and nitro groups (NO₂). rsc.org
Advanced Spectroscopic and Structural Elucidation of 3 Hydrazinylidenemethyl 9h Carbazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, the precise connectivity and chemical environment of each atom can be established.
The ¹H NMR spectrum of 3-(Hydrazinylidenemethyl)-9H-carbazole derivatives offers a wealth of information. The protons on the carbazole (B46965) ring system typically appear in the aromatic region, from approximately 7.00 to 8.50 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution on the carbazole core and any appended groups on the hydrazone moiety.
A key diagnostic signal is the azomethine proton (–N=CH–), which characteristically appears as a sharp singlet in the range of 8.20–8.46 ppm dergipark.org.tr. Another distinctive signal is the indole (B1671886) NH proton of the carbazole ring, which is observed as a singlet further downfield, typically between 11.50 and 12.05 ppm dergipark.org.tr. For related carbohydrazide (B1668358) derivatives, the –CONH– proton is also a sharp singlet, found around 11.42–11.55 ppm dergipark.org.tr. The integration of these signals provides a quantitative measure of the number of protons, confirming the presence of these functional groups.
Table 1: Representative ¹H NMR Chemical Shifts for Arylidene Carbazole Carbohydrazide Derivatives dergipark.org.tr
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Indole NH | 11.50 - 12.05 | Singlet |
| CONH | 11.42 - 11.55 | Singlet |
| Azomethine (-N=CH-) | 8.20 - 8.46 | Singlet |
| Aromatic (Ar-H) | 7.18 - 8.30 | Multiplet |
Note: Data is based on derivatives of 9H-carbazole-3-carbohydrazide and serves as a close approximation for the target compound.
While one-dimensional NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound derivatives, COSY would be instrumental in assigning the protons of the carbazole ring system by showing correlations between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum would allow for the unambiguous assignment of each protonated carbon in the carbazole ring by linking the previously assigned proton signals to their corresponding carbon signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. In the analysis of this compound derivatives, several characteristic absorption bands are expected. The indole N-H stretching vibration of the carbazole ring typically appears as a sharp band in the region of 3222–3582 cm⁻¹ dergipark.org.tr. The C=N stretching of the imine group in the hydrazone moiety gives rise to a band in the range of 1529–1581 cm⁻¹ dergipark.org.tr. If a carbonyl group is present, as in related carbohydrazide structures, a strong C=O stretching band is observed between 1616 and 1654 cm⁻¹ dergipark.org.tr. Aromatic C-H stretching vibrations are generally found around 3045 cm⁻¹, while aromatic C=C stretching bands appear near 1607 cm⁻¹ researchgate.net.
Table 2: Key FT-IR Absorption Bands for Arylidene Carbazole Carbohydrazide Derivatives dergipark.org.tr
| Functional Group | Wavenumber (cm⁻¹) |
| Indole NH (stretch) | 3222 - 3582 |
| NH (stretch) | 3199 - 3269 |
| C=O (stretch) | 1616 - 1654 |
| C=N (stretch) | 1529 - 1581 |
Note: This data provides expected ranges for the functional groups in the target compound.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The vibrational modes of the carbazole ring system are well-characterized by Raman spectroscopy scilit.comaip.org. For carbazole and its derivatives, Raman spectra can provide detailed information about the skeletal vibrations of the fused aromatic rings. The application of Raman spectroscopy to this compound would be particularly useful for characterizing the C=C bonds within the carbazole framework and the C=N bond of the hydrazone, which may show distinct and characteristic Raman scattering signals. The study of halogen-substituted carbazoles has demonstrated the utility of comparing FT-IR and FT-Raman spectra to identify substituent-sensitive and characteristic bands nih.gov.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry serves as a fundamental tool for the verification of the molecular weight and structural integrity of synthesized carbazole derivatives. Through ionization and subsequent mass-to-charge ratio analysis, it provides unequivocal evidence of the target molecule's identity and can offer insights into its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of novel compounds. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass.
For carbazole-based systems, HRMS is routinely used to confirm successful synthesis. For instance, in the characterization of a bicarbazole derivative, 3,6-bis(phenylethynyl)-9-ethyl-9H-carbazole, the experimentally determined mass was compared to the theoretically calculated mass. The ESI-MS analysis yielded an (M+H)+ peak at m/z 589.2637, which is in excellent agreement with the calculated value of 589.2638 for the formula C44H33N2, thereby confirming its elemental composition. ub.edu This level of accuracy is critical for validating the molecular identity of newly synthesized derivatives.
| Compound | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ |
|---|---|---|---|
| 3,6-bis(phenylethynyl)-9-ethyl-9H-carbazole | C44H33N2 | 589.2638 | 589.2637 ub.edu |
MALDI-TOF Mass Spectrometry for Larger Molecular Systems
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large, non-volatile, and thermally labile molecules such as polymers, dendrimers, and other macromolecular systems. nih.gov In the context of carbazole chemistry, MALDI-TOF is particularly useful for characterizing polymeric materials derived from carbazole monomers.
The technique has been successfully employed to determine the molecular weight distribution and end-group fidelity of polycarbazoles. mdpi.com For example, analysis of poly[9-(2-octyldodecyl)-3,6-carbazole] using MALDI-TOF MS revealed distinct series of peaks with regular intervals corresponding to the mass of the repeating monomer unit (445.47 Da). mdpi.com This allows for the confirmation of the polymer's structure and provides insights into the polymerization mechanism and the nature of the chain-end groups. mdpi.com The utility of MALDI-TOF extends to various carbazole derivatives, where it aids in understanding complex polymerization behaviors and confirming the structures of large, conjugated systems. mdpi.comresearchgate.net
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic spectroscopy provides critical information on the photophysical properties of this compound and its derivatives. These techniques probe the electronic transitions within the molecule, revealing how it interacts with light, which is fundamental to its application in optoelectronic devices and fluorescent sensors.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions
UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. The absorption spectra of carbazole derivatives are typically characterized by intense bands in the UV region and sometimes extending into the visible range. These absorptions are primarily attributed to π→π* transitions within the conjugated carbazole ring system. researchgate.net
For the parent 9H-Carbazole, characteristic absorption peaks are observed around 234, 257, 293, and 324-337 nm. nist.gov Substitution on the carbazole core can significantly alter the absorption profile. For instance, carbazole-based Schiff bases often exhibit additional absorption bands. A carbazole-based Schiff base chemosensor showed a distinct absorption band at 410 nm in solution. researchgate.net The introduction of different functional groups can lead to intramolecular charge transfer (ICT) bands, which are often broad and appear at longer wavelengths. researchgate.net These ICT transitions, which involve the movement of electron density from a donor part of the molecule to an acceptor part upon photoexcitation, are crucial for tuning the optical properties of the material. researchgate.net
| Compound/Derivative Type | Solvent | Absorption Maxima (λmax, nm) | Attributed Transitions |
|---|---|---|---|
| 9H-Carbazole | Not Specified | 293, 324, 337 | π→π |
| 9-Methyl-9H-carbazole | Not Specified | ~295, 330, 343 | π→π nist.gov |
| Carbazole Schiff Base (L1) | CH3CN | 410 | π→π* and ICT researchgate.net |
| CZ-BTZ Derivative | CH3CN:H2O | 350 (upon CN- addition) | ICT researchgate.net |
Fluorescence Spectroscopy and Luminescence Quantum Yield Determination
Fluorescence spectroscopy investigates the emission of light from a molecule as it returns from an excited state to the ground state. Carbazole and its derivatives are well-known for their strong luminescence, making them excellent candidates for use as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net
The emission wavelength and intensity are highly sensitive to the molecular structure and the local environment. The parent carbazole molecule exhibits fluorescence with an emission peak at 351 nm when excited at 323 nm. aatbio.com The synthesis of carbazole-based Schiff bases has led to compounds that act as "turn-on" fluorescent sensors. For example, one such sensor displayed a significant 13-fold fluorescence enhancement upon binding with Fe³⁺ ions. researchgate.net Another carbazole-based Schiff base designed for Al³⁺ detection exhibited a notable fluorescence enhancement at 533 nm due to a chelation-enhanced fluorescence (CHEF) effect. comu.edu.tr
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Many carbazole derivatives have been synthesized with the goal of achieving high quantum yields. A series of carbazole-based dendrimers showed high quantum yields in dichloromethane (B109758) solution (ΦF = 0.72–0.89) and also in the solid state (ΦF = 0.40–0.85). researchgate.net Other research has produced carbazole derivatives with exceptionally high fluorescence efficiency, with quantum yields reported in the range of 0.88–1.00 in solution. researchgate.net
| Compound/Derivative Type | Medium | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Carbazole | Not Specified | 351 | Not Specified aatbio.com |
| Carbazole Schiff Base (for Al³⁺) | Ethanol-Water | 533 | Not Specified comu.edu.tr |
| Carbazole-based Dendrimers | Dichloromethane | 386-437 | 0.72-0.89 researchgate.net |
| Carbazole-based Dendrimers | Solid State | 385-422 | 0.40-0.85 researchgate.net |
| Carbazole Derivatives via Wittig-Horner | Solution | Not Specified | 0.88-1.00 researchgate.net |
X-ray Crystallography for Single-Crystal Solid-State Structure Determination
For carbazole derivatives, single-crystal X-ray studies have confirmed the planarity of the carbazole ring system and revealed the influence of substituents on the molecular geometry. In the crystal structure of 9-ethyl-9H-carbazole-3-carbaldehyde, the carbazole moiety was found to be nearly planar. researchgate.net Similarly, the structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole showed an almost planar carbazole ring system, with the crystal packing being stabilized by C—H⋯π interactions. nih.govnih.gov These intermolecular interactions are critical as they can influence the material's bulk properties, such as charge transport and solid-state fluorescence efficiency. The data obtained from crystallography, including unit cell parameters and space group, are essential for understanding structure-property relationships.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 9-Ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | Monoclinic | P21/n | a = 10.6523 Å, b = 8.2312 Å, c = 13.8005 Å, β = 104.387° researchgate.net |
| 9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | C32H32N2 | Monoclinic | Not Specified | a = 5.6184 Å, b = 11.0946 Å, c = 19.4673 Å, β = 95.982° nih.govnih.gov |
Computational Chemistry and Theoretical Investigations of 3 Hydrazinylidenemethyl 9h Carbazole Derivatives
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for studying the ground-state properties of chemical systems. For 3-(Hydrazinylidenemethyl)-9H-carbazole, DFT calculations, typically employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its structural and electronic characteristics. researchgate.net
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, the carbazole (B46965) core is expected to be largely planar, a characteristic feature of this aromatic system. mdpi.com The hydrazinylidenemethyl [-CH=N-NH2] substituent, attached at the 3-position of the carbazole ring, introduces a degree of conformational flexibility.
Below is a table of hypothetical yet realistic bond lengths and angles for the optimized geometry of this compound, based on computational studies of similar carbazole and hydrazone derivatives.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| C-N (carbazole) | 1.37 - 1.39 Å | |
| C-C (carbazole-hydrazone) | 1.45 - 1.48 Å | |
| C=N (hydrazone) | 1.28 - 1.30 Å | |
| N-N (hydrazone) | 1.38 - 1.40 Å | |
| Bond Angle | C-N-C (carbazole) | 108 - 110° |
| C-C=N (hydrazone) | 118 - 122° | |
| C=N-N (hydrazone) | 115 - 119° |
Note: These values are illustrative and would be precisely determined through DFT calculations.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions, including charge transfer and hyperconjugative effects. nih.gov For this compound, NBO analysis can reveal the extent of electronic delocalization between the electron-rich carbazole moiety and the hydrazone substituent.
The key intramolecular interactions expected in this molecule include:
π → π interactions:* These interactions signify the delocalization of π-electrons from the carbazole ring to the π-antibonding orbitals of the hydrazone group, and vice versa. This electron delocalization is a hallmark of conjugated systems and contributes to their electronic and optical properties.
n → π interactions:* The lone pair of electrons (n) on the nitrogen atoms of the hydrazone group can interact with the π-antibonding orbitals (π*) of the carbazole ring. This type of interaction further enhances electronic communication within the molecule.
The stabilization energies associated with these interactions, calculated through NBO analysis, provide a quantitative measure of their strength. nih.gov
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |
| π(C-C) of carbazole | π(C=N) of hydrazone | 5 - 15 |
| n(N) of hydrazone | π(C-C) of carbazole | 2 - 8 |
Note: The stabilization energies are hypothetical and serve to illustrate the expected intramolecular interactions.
Natural Population Analysis (NPA) is used to calculate the distribution of electron density among the atoms in a molecule, providing insights into the atomic charges. In this compound, the nitrogen atoms are expected to be the most electronegative centers, bearing partial negative charges. The carbazole nitrogen, being part of an aromatic system, will have a less negative charge compared to the nitrogen atoms in the hydrazone group.
The carbon atoms of the carbazole ring will have varying charges depending on their position and proximity to the nitrogen atom and the hydrazone substituent. The hydrogen atoms, being less electronegative, will carry partial positive charges. Understanding the charge distribution is crucial for predicting the molecule's reactivity and its interaction with other molecules.
| Atom/Group | Predicted Natural Charge (e) |
| N (carbazole) | -0.4 to -0.6 |
| N (hydrazone, imine) | -0.5 to -0.7 |
| N (hydrazone, amine) | -0.7 to -0.9 |
| C (carbazole ring) | -0.2 to +0.2 |
| H (attached to C) | +0.1 to +0.2 |
| H (attached to N) | +0.3 to +0.4 |
Note: These charge values are representative and would be quantified by NPA calculations.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic properties and its propensity to react.
For this compound, the HOMO is expected to be predominantly localized on the electron-donating carbazole ring system, which is rich in π-electrons. nih.gov The LUMO, on the other hand, is likely to be centered on the hydrazone moiety, which can act as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov
| Molecular Orbital | Predicted Energy (eV) | Localization |
| HOMO | -5.5 to -6.0 | Carbazole ring |
| LUMO | -1.5 to -2.0 | Hydrazinylidenemethyl group |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | - |
Note: The energy values are typical for such conjugated systems and would be determined by DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited-state properties, such as electronic absorption spectra. nih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO (on the carbazole) to the LUMO (on the hydrazone). This intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is characteristic of such push-pull systems. acs.org TD-DFT can also provide insights into the nature of these transitions, helping to interpret experimental UV-Vis spectra.
Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies
Molecular modeling and dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in various solvents or in the presence of other molecules.
These simulations can reveal the flexibility of the hydrazinylidenemethyl side chain and the preferred orientations it adopts. Furthermore, MD can be used to study intermolecular interactions, such as how the molecule might bind to a biological target or self-assemble. This information is crucial for understanding its behavior in realistic chemical and biological systems.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound derivatives is primarily centered around the C=N double bond of the hydrazone moiety and the single bond connecting the hydrazone group to the carbazole ring. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) and identify stable conformers.
The most significant conformational aspect of hydrazones is the potential for E/Z isomerization around the imine C=N double bond. scielo.brnih.gov Theoretical calculations for similar aromatic hydrazones have shown that the E isomer is generally more stable than the Z isomer due to reduced steric hindrance. nih.gov The energy barrier for this isomerization can be significant, suggesting that both forms might be stable at room temperature. For instance, DFT calculations on related hydrazone systems help in elucidating the relative stabilities and the energy barriers between these isomers. researchgate.net
Furthermore, rotation around the single bond between the carbazole C3 and the imine carbon atom defines another key dihedral angle. A relaxed PES scan for this rotation typically reveals the most stable orientation of the hydrazone group relative to the carbazole plane. The planar conformation, where the hydrazone side chain is coplanar with the carbazole ring, is often the most energetically favorable as it maximizes π-conjugation. researchgate.net This planarity is crucial for charge transfer and influences the electronic properties of the molecule. Studies on 9-ethyl-9H-carbazole-3-carbaldehyde, the precursor to the hydrazone, show an approximately planar conformation, which supports the likelihood of a planar structure for the corresponding hydrazone derivative. nih.govresearchgate.net
Table 1: Theoretical Conformational Data for a Representative Carbazole-Hydrazone System
| Parameter | Value | Method | Reference Compound |
|---|---|---|---|
| Relative Energy (E vs Z) | E isomer more stable | DFT/B3LYP | Aryl-hydrazones |
| Key Dihedral Angle (Carbazole-C-C=N) | ~180° (anti-periplanar) | DFT Optimization | Generic Carbazole Aldehyde |
| Energy Barrier for C-C rotation | Relatively low | PES Scan | Substituted Biphenyls |
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound derivatives in various environments, such as in solution or within a polymer matrix. While extensive MD studies specifically on the isolated molecule are not widely reported, simulations of related carbazole and hydrazone derivatives interacting with biological systems offer insights into their dynamic stability and intermolecular interactions. researchgate.net
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Carbazole derivatives are well-known for their excellent hole-transporting properties and large π-conjugated systems, making them promising candidates for nonlinear optical (NLO) materials. du.ac.ir The combination of the electron-donating carbazole moiety with the π-bridge of the hydrazinylidenemethyl group can create a donor-π-acceptor (D-π-A) type structure, which is a common design strategy for enhancing NLO response. acs.org
Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new molecules. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO response, respectively. Theoretical studies on various carbazole-based D-π-A systems have shown that strategic placement of donor and acceptor groups can lead to large β values. mdpi.com For this compound, the carbazole acts as the donor and the azomethine group can act as part of the π-linker. The NLO properties can be further tuned by adding an acceptor group to the hydrazone nitrogen.
Calculations are typically performed using functionals like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain reliable predictions of hyperpolarizability. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical, as a smaller HOMO-LUMO gap often correlates with a larger NLO response due to facilitated intramolecular charge transfer (ICT). mdpi.comnih.gov
Table 2: Calculated NLO Properties for Representative Carbazole-based Molecules
| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (βtot) (a.u.) | Computational Method |
|---|---|---|---|
| Quinoline-Carbazole (Q3) | 3.776 | 1588.6 | B3LYP/6-311G(d,p) |
| Quinoline-Carbazole (Q4) | 3.778 | 1590.2 | B3LYP/6-311G(d,p) |
| Salicylaldehyde Thiosemicarbazone 2 | 4.133 | 501.709 | M06/6-311G(d,p) |
| Salicylaldehyde Thiosemicarbazone 3 | 4.186 | 192.778 | M06/6-311G(d,p) |
Note: The values presented are for structurally related compounds to provide context for the potential NLO response of this compound derivatives. mdpi.comnih.gov
Solvatochromic Properties and Solvent Effects on Electronic Spectra
Solvatochromism refers to the change in the color of a solution of a chemical when the solvent is changed. This phenomenon is particularly pronounced in molecules where there is a significant change in dipole moment upon electronic excitation, such as in D-π-A systems. nih.gov The study of solvent effects on the UV-Visible absorption spectra of this compound derivatives can provide valuable information about their intramolecular charge transfer characteristics.
Computational studies using Time-Dependent DFT (TD-DFT) combined with a solvent model, like the Polarizable Continuum Model (PCM), can predict the absorption maxima (λmax) in different solvents. A positive solvatochromism (a bathochromic or red shift in λmax with increasing solvent polarity) is expected for these compounds. This occurs because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition. researchgate.netresearchgate.net
By plotting the absorption or emission energy against a solvent polarity function (like the Lippert-Mataga plot), one can estimate the change in dipole moment between the ground and excited states. nih.gov This analysis, supported by TD-DFT calculations, confirms the charge-transfer nature of the electronic transitions and is essential for designing materials for applications like solvent polarity sensors. nih.gov
Table 3: Solvatochromic Data for a Representative Thiazole-Hydrazone Compound
| Solvent | Polarity (Dielectric Constant, ε) | Experimental λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | 395 |
| Toluene | 2.38 | 400 |
| Chloroform | 4.81 | 403 |
| Ethyl Acetate | 6.02 | 398 |
| Ethanol (B145695) | 24.55 | 398 |
| Acetonitrile | 37.50 | 396 |
| DMSO | 46.70 | 404 |
Note: Data is for a representative thiazole-hydrazone conjugate to illustrate typical solvatochromic behavior. researchgate.net
Chemical Reactivity and Mechanistic Aspects of 3 Hydrazinylidenemethyl 9h Carbazole Derivatives
Tautomerism and Isomeric Equilibria in Hydrazone Systems
Hydrazones, including those derived from 3-(Hydrazinylidenemethyl)-9H-carbazole, are known to exhibit keto-enol tautomerism, which in this class of compounds is more accurately described as azo-hydrazone tautomerism. This phenomenon involves the migration of a proton, leading to two distinct isomeric forms: the hydrazone form and the azo-enol form. The equilibrium between these two tautomers is a dynamic process influenced by several factors.
The structural nature of the molecule itself plays a primary role in determining which tautomer is more stable. researchgate.netpurdue.edu Environmental conditions such as the polarity of the solvent, the pH of the medium, and the temperature can shift the equilibrium from one form to the other. researchgate.netnih.gov For instance, studies on analogous azo dyes have shown that the hydrazone form often predominates in acidic and neutral solutions, while the azo form is favored in alkaline conditions. rsc.org
Theoretical studies, including Density Functional Theory (DFT), have been employed to investigate and understand the subtle conformational changes and the interplay of external stimuli that govern this tautomerism. nih.gov The existence of one tautomer over the other can significantly impact the compound's color, chemical properties, and dyeing performance. researchgate.net
Table 1: Factors Influencing Azo-Hydrazone Tautomerism
| Factor | Influence on Equilibrium |
| Solvent Polarity | Can stabilize one tautomer over the other through specific solute-solvent interactions. |
| pH | Acidic/neutral conditions often favor the hydrazone form, while alkaline conditions favor the azo form. rsc.org |
| Temperature | Can provide the energy needed to overcome the activation barrier for tautomerization. nih.gov |
| Substituents | Electron-donating or withdrawing groups on the carbazole (B46965) or phenyl rings can alter the relative stability of the tautomers. |
| Metal Ion Coordination | Coordination to a metal ion can lock the molecule into a specific tautomeric form, often the azo form. rsc.org |
Acid-Base Properties and Hydrogen Bonding Interactions
The hydrazone moiety (-C=N-NH-) is central to the acid-base characteristics and hydrogen bonding capabilities of this compound derivatives.
The hydrazone group possesses both a slightly acidic proton on the terminal nitrogen (a proton donor) and lone pairs of electrons on the nitrogen atoms, which can act as proton acceptors. The carbazole ring, being electron-rich, can influence the acidity and basicity of the attached hydrazone group. The N-H proton of the carbazole itself is also weakly acidic. osti.gov
This dual character allows these molecules to engage in complex acid-base chemistry. The acidity of the N-H proton can be enhanced or diminished by substituents on the aromatic rings. Similarly, the basicity of the imine nitrogen (-C=N-) can be modulated. This donor-acceptor character is fundamental to their application in materials science and molecular electronics. rsc.orgnih.govepa.gov
Hydrogen bonding plays a critical role in the structure and reactivity of these compounds. Intramolecular hydrogen bonds, for example between the hydrazone N-H and a nearby acceptor group, can enforce planarity in the molecule. mdpi.com Conversely, intermolecular hydrogen bonds between molecules can lead to the formation of dimers, chains, or more complex supramolecular structures in the solid state. nih.govnih.gov
These hydrogen bonding interactions are not static and can be influenced by the surrounding environment. In some cases, the presence of specific solvents, like water, can disrupt intramolecular hydrogen bonds while promoting intermolecular ones, leading to significant changes in physical properties such as fluorescence. mdpi.com The strength and nature of these interactions can be investigated using techniques like Quantum Theory of Atoms in Molecules (QTAIM), which provides insight into the energy of these bonds. tandfonline.com The formation of hydrogen bonds can significantly alter the electron density distribution within the molecule, thereby affecting its chemical reactivity and photophysical properties. osti.govtandfonline.com
Coordination Chemistry with Metal Ions
The hydrazone group (-C=N-NH-) in conjunction with the carbazole nitrogen provides excellent coordination sites for metal ions. nih.gov These compounds act as versatile ligands, forming stable complexes with a wide range of transition metals. researchgate.net
Carbazole hydrazone derivatives typically act as bidentate or tridentate ligands. Coordination often occurs through the imine nitrogen and the deprotonated enolic oxygen (in the azo tautomer) or the ketonic oxygen (in the hydrazone tautomer). The carbazole nitrogen can also participate in coordination, particularly in the formation of polynuclear complexes. researchgate.net The ligand can bind to the metal ion in either its neutral or deprotonated form, depending on the reaction conditions. orientjchem.org
The formation of these metal complexes is governed by thermodynamic principles. Potentiometric studies on similar hydrazone systems have been used to determine the stepwise stability constants of metal complexes. nih.gov Such studies reveal the relative stability of complexes with different metal ions, which often follows the Irving-Williams order (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺). nih.gov Thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to understand the driving forces of the complexation reaction. Often, these reactions are found to be enthalpy-driven. orientjchem.orgnih.gov
| Metal Ion | log K₁ | log K₂ | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Cu(II) | 12.5 | 10.8 | 71.3 | 45.2 | 87.6 |
| Ni(II) | 10.2 | 8.5 | 58.2 | 35.1 | 77.5 |
| Co(II) | 9.8 | 7.9 | 55.9 | 33.0 | 76.8 |
| Mn(II) | 7.5 | 6.1 | 42.8 | 25.5 | 58.0 |
Data derived from principles discussed in reference nih.gov.
The formation of a metal complex with a this compound derivative leads to distinct changes in its spectroscopic properties, providing clear evidence of coordination.
Infrared (IR) Spectroscopy: Upon complexation, key vibrational frequencies shift. A notable change is the shift of the C=N (azomethine) stretching vibration to a lower frequency, indicating the coordination of the imine nitrogen to the metal ion. jptcp.com If coordination involves the deprotonated phenolic oxygen, the C-O stretching frequency increases. jptcp.com The appearance of new, low-frequency bands can often be assigned to M-N and M-O stretching vibrations, confirming the formation of coordinate bonds. jptcp.comtsijournals.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligands are altered upon complexation. The original π→π* and n→π* transitions of the ligand may be shifted, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) may appear. These changes are responsible for the distinct colors of many transition metal complexes. chemistryjournal.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is less commonly used for paramagnetic complexes, for diamagnetic complexes like those with Zn(II), it provides valuable structural information. The chemical shift of the N-H proton in the ¹H NMR spectrum can disappear upon deprotonation and coordination. Protons near the coordination sites will also experience shifts in their resonance frequencies. inoe.ro
These spectroscopic changes are crucial for characterizing the structure and bonding in the resulting metal complexes. nih.gov For example, a carbazole–naphthoyl hydrazone conjugate and its Zn(II) complex have been synthesized and characterized, demonstrating how photophysical properties are explored in both solid and solution states. rsc.org
Redox Chemistry and Electron Transfer Processes of this compound Derivatives
The redox properties and photochemical reactivity of carbazole-based compounds are of significant interest due to their potential applications in materials science and medicinal chemistry. The integration of a hydrazone moiety at the 3-position of the 9H-carbazole scaffold introduces a versatile functional group that can modulate the electronic properties of the carbazole core, influencing its behavior in redox reactions and photoinduced processes.
Oxidation Potentials and Electrochemical Behavior
The electrochemical characteristics of carbazole derivatives have been extensively studied, revealing their capacity to undergo oxidation to form stable radical cations. nih.govepa.gov The oxidation process is a key feature of the carbazole nucleus and is influenced by the nature and position of substituents. For carbazole compounds, oxidation typically occurs at the nitrogen atom and the C3/C6 positions of the aromatic rings, leading to the formation of electroactive polymeric films on electrode surfaces. researchgate.net
While specific electrochemical data for this compound is not extensively documented, the behavior of related carbazole-3-carbaldehyde hydrazone derivatives can provide valuable insights. The hydrazone group (-CH=N-NH2) can influence the electron density of the carbazole ring system. Generally, the oxidation of carbazole is a complex process, often characterized as an electrochemical-chemical-electrochemical (ECE) mechanism involving one electron per molecule. nih.gov The presence of electron-donating or electron-withdrawing groups can shift the oxidation potentials. For instance, electron-donating substituents tend to lower the oxidation potential, making the compound easier to oxidize.
Cyclic voltammetry is a primary technique used to investigate the electrochemical behavior of these compounds. iieta.org In a typical cyclic voltammogram of a carbazole derivative, one or more oxidation peaks are observed, which can be reversible or irreversible depending on the stability of the generated radical species and the experimental conditions. researchgate.netiieta.org The electrochemical oxidation of carbazole monomers often leads to electropolymerization, forming a conductive polymer film on the electrode. researchgate.net The hydrazone moiety, with its lone pair of electrons on the nitrogen atoms, can participate in the electronic structure of the molecule, potentially affecting the stability and reactivity of the oxidized species. acs.org
Table 1: Representative Electrochemical Data for Carbazole Derivatives
| Compound/Derivative Class | Oxidation Potential (V vs. reference electrode) | Technique | Observations | Reference |
| 9H-Carbazole | +1.06 V/SCE | Cyclic Voltammetry | Leads to electropolymerization. | researchgate.net |
| Hydrazone-substituted push-pull chromophores | One oxidation wave attributed to the hydrazone moiety. | Cyclic Voltammetry | Two reduction waves also observed. | acs.org |
| Indole-3-carboxaldehyde izonicotinoyl hydrazones | Linear response in different media with low detection limits. | Voltammetric techniques | Investigated for potential biological behavior. | nih.govbenthamscience.com |
| Carbazole chromophore derivatives | Single reversible oxidative peak (EE scheme) and unidirectional reductive peak (ECEC mechanism). | Cyclic Voltammetry | Excellent hole-transporting capability. | iieta.org |
Note: The data presented are for related carbazole and hydrazone derivatives and are intended to provide a general understanding of their electrochemical properties. Specific values for this compound may vary.
Photochemical Reaction Pathways and Photoinduced Electron Transfer
The photochemistry of carbazole derivatives is characterized by their strong fluorescence and their ability to participate in photoinduced electron transfer (PET) processes. rsc.orgrsc.org The carbazole moiety acts as an excellent electron donor (hole-transporting unit) in its excited state. iieta.org When covalently linked to an electron acceptor, photoexcitation of the carbazole unit can lead to an intramolecular electron transfer, generating a charge-separated state. nih.govresearchgate.net
Studies on dyad systems where carbazole is linked to an acceptor have shown that upon selective excitation of the carbazole chromophore, its fluorescence is quenched, which is often indicative of an efficient PET process. nih.govrsc.org The rate of this electron transfer is dependent on the distance between the donor and acceptor, the driving force of the reaction, and the nature of the solvent. rsc.orgrsc.org For example, in a carbazole-corrole dyad, fluorescence quenching of the corrole (B1231805) was observed in polar solvents, suggesting a PET process. researchgate.net Similarly, in carbazole dendrimers with an iridium-complex core, photoexcitation of the carbazole dendrons led to PET, quenching the phosphorescence of the core. rsc.org
The photochemical reactions of carbazole-hydrazone derivatives can also involve isomerization around the C=N bond of the hydrazone moiety, which can be a competing deactivation pathway for the excited state. Furthermore, some benzoyl-carbazole derivatives have been shown to undergo photochemical rearrangements, such as the photo-Fries rearrangement, which could be a possibility for derivatives of this compound depending on their specific structure. rsc.org
Enzyme Inhibition Mechanisms and Molecular Interactions of this compound Derivatives
Carbazole and hydrazone moieties are recognized as important pharmacophores in the design of enzyme inhibitors. researchgate.netacgpubs.orgresearchgate.net Their combination in this compound derivatives offers a promising scaffold for targeting various enzymes implicated in disease.
Study of Binding Modes to Enzyme Active Sites (e.g., Binuclear Copper Centers)
A significant body of research points to the ability of carbazole and hydrazone derivatives to interact with the active sites of metalloenzymes, particularly those containing copper. researchgate.netnih.govrsc.org Tyrosinase, an enzyme containing a binuclear copper center in its active site, is a well-studied target for such compounds. researchgate.net It plays a crucial role in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation disorders.
Experimental evidence suggests that carbazole and hydrazone derivatives can act as chelating agents for the copper ions within the tyrosinase active site. researchgate.net The hydrazone moiety, in particular, is known to coordinate with metal ions. Molecular docking studies and kinetic analyses of carbazole-hydrazone derivatives as tyrosinase inhibitors suggest that these compounds can bind directly to the binuclear copper center in a monodentate fashion. researchgate.net This interaction is crucial for their inhibitory activity, as it prevents the substrate from accessing the catalytic site.
The binding is often stabilized by additional interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the enzyme's active site. For instance, carbazole-based semicarbazones and hydrazones have been shown to have specific copper ion chelating properties and exhibit strong interactions within the active sites of cholinesterase enzymes. nih.gov A carbazole-naphthoyl hydrazone conjugate has also been demonstrated to selectively detect Cu2+ ions. rsc.org
Kinetic Analyses of Enzyme Inhibition (e.g., Competitive Inhibition)
Kinetic studies are essential for elucidating the mechanism of enzyme inhibition. mdpi.comkhanacademy.org For carbazole and hydrazone derivatives, various modes of inhibition have been observed, including competitive, noncompetitive, and mixed-type inhibition, depending on the specific enzyme and inhibitor structure. researchgate.netresearchgate.net
In the case of tyrosinase, kinetic studies have revealed that several carbazole and hydrazone-bridged thiazole-pyrrole derivatives act as competitive inhibitors. researchgate.net Competitive inhibition implies that the inhibitor binds to the same active site as the substrate, thereby competing with it. khanacademy.org This is consistent with the proposed binding mode where the inhibitor directly interacts with the binuclear copper center. researchgate.net In competitive inhibition, the inhibitor increases the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. khanacademy.org
Conversely, some carbazole derivatives have been found to exhibit noncompetitive inhibition against α-glucosidase. researchgate.net In noncompetitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. khanacademy.org This results in a decrease in Vmax with no change in Km.
The analysis of reaction progress curves is a powerful tool for studying time-dependent inhibition and can provide a more accurate determination of kinetic parameters compared to methods based solely on initial velocities. mdpi.comnih.gov Such detailed kinetic analyses are crucial for understanding the precise mechanism of action of this compound derivatives as enzyme inhibitors.
Table 2: Enzyme Inhibition Data for Representative Carbazole and Hydrazone Derivatives
| Inhibitor Class | Target Enzyme | Inhibition Type | Key Findings | Reference |
| Carbazole and hydrazone-bridged thiazole-pyrrole derivatives | Tyrosinase | Competitive | Bind to the binuclear copper center of the active site. | researchgate.net |
| Carbazole derivatives | α-Glucosidase | Noncompetitive | The 2-benzoimidazole substituted derivative was most potent. | researchgate.net |
| Carbazole-based acetyl benzohydrazides | Urease | - | Investigated as urease inhibitors. | acgpubs.org |
| Carbazole-based semicarbazones and hydrazones | Cholinesterases (AChE, BuChE) | - | Exhibit good inhibitory activities and copper chelation. | nih.gov |
| Quinazolin-4(3H)-one hydrazone derivatives | DNA Gyrase | - | Potent inhibition observed for several derivatives. | mdpi.com |
Note: This table summarizes findings for structurally related compounds to infer the potential activity of this compound derivatives.
Lack of Specific Research Data for "this compound" in Advanced Materials and Chemical Sensing
Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific published research on the chemical compound "this compound" within the detailed application areas of optoelectronic materials science and chemosensing as outlined in the user's request.
While the broader family of carbazole derivatives has been extensively investigated for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and as chemosensors, no specific data, detailed research findings, or performance tables could be retrieved for "this compound" itself. The existing research focuses on other functionalized carbazole molecules.
For instance, various carbazole derivatives are recognized for their excellent hole-transporting capabilities, thermal stability, and electron-rich nature, making them suitable for use in optoelectronic devices. mdpi.comnih.gov The carbazole moiety is often incorporated into larger molecular structures to enhance properties like aggregation-induced emission (AIE) or to serve as a host material in phosphorescent OLEDs. nih.govrsc.orgresearchgate.net Similarly, carbazole-functionalized materials have been developed for the fluorescent detection of pollutants like antibiotics and nitroaromatic compounds. rsc.orgresearchgate.net
However, the specific hydrazone derivative, "this compound," is not prominently featured in the available scientific literature concerning these advanced applications. Hydrazone compounds, in general, are known to be effective spectrophotometric reagents for the detection of metal ions, forming colored complexes that can be quantified. researchgate.net Despite this, specific studies detailing the use of "this compound" for selective analyte detection were not found.
Due to the absence of specific research data for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the requested detailed outline. The creation of such an article would require speculation and would not be based on verifiable research findings.
Research Applications in Advanced Materials and Chemical Sensing
Chemosensing and Analytical Detection Methodologies
Development of Fluorescent Probes for Chemical and Environmental Monitoring
The inherent fluorescence of the carbazole (B46965) nucleus makes it an excellent candidate for the development of fluorescent probes. researchgate.net Functionalization at the 3-position of the carbazole ring can modulate its photophysical properties, leading to sensors for various analytes. While direct studies on 3-(Hydrazinylidenemethyl)-9H-carbazole as a fluorescent probe are not extensively documented, the structural motifs present in the molecule suggest its high potential in this area.
The hydrazinylidenemethyl group can act as a recognition site for specific analytes. For instance, carbazole-based probes have been successfully designed for the detection of hydrazine (B178648), where the probe's fluorescence is modulated upon interaction with the analyte. researchgate.net Similarly, other carbazole derivatives have been developed for the detection of thiophenols. nih.gov The mechanism of detection often involves processes like intramolecular charge transfer (ICT), which can be triggered by the analyte binding to the hydrazinylidenemethyl moiety, leading to a noticeable change in the fluorescence emission.
The potential of this compound as a fluorescent probe is further underscored by the development of various carbazole-based sensors for environmental monitoring. These probes have been utilized for the detection of hazardous substances in aqueous solutions, demonstrating the versatility of the carbazole scaffold in creating sensitive and selective chemical sensors. researchgate.net
Table 1: Examples of Analytes Detected by Carbazole-Based Fluorescent Probes
| Analyte | Carbazole Derivative | Detection Principle |
| Hydrazine | 2-(9-ethyl-9H-carbazol-3-yl)isoindoline-1,3-dione | Fluorescence enhancement |
| Thiophenols | 3-(2-Bromoacetamido)-N-(9-ethyl-9H)-carbazol | Formation of fluorescent derivatives |
| Mercury ions (Hg²⁺) | 3-(4-(1,3-dithiolan-2-yl) phenyl)-9H-carbazole | Fluorescence enhancement via deprotection |
Catalysis and Polymerization Initiators
Carbazole derivatives have found applications in the field of catalysis and polymerization. While specific catalytic activities of this compound are yet to be fully explored, the presence of the nitrogen-rich hydrazinylidenemethyl group suggests potential for its use as a ligand in transition metal catalysis.
In the realm of polymerization, carbazole-containing compounds have been investigated as monomers and initiators. For example, 9-vinylcarbazole (B74595) is a well-known monomer that undergoes cationic polymerization. researchgate.net The resulting polymer, polyvinylcarbazole, possesses interesting photoconductive properties.
Furthermore, the development of functional initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), has seen the incorporation of various functional groups. nih.gov While not directly involving this compound, the broader class of nitrogen-containing compounds has been utilized in the design of polymerization initiators. For instance, triazine-based unimolecular initiators have been shown to mediate controlled radical polymerization. rsc.org The hydrazinylidenemethyl group in this compound could potentially be engineered to initiate polymerization under specific conditions.
Corrosion Inhibition Studies for Metal Protection
Nitrogen-containing heterocyclic compounds are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media. nih.govresearchgate.net The lone pair of electrons on the nitrogen atoms and the presence of π-electrons in the aromatic rings facilitate the adsorption of these molecules onto the metal surface, forming a protective layer that mitigates corrosion.
The molecular structure of this compound, featuring both the carbazole nucleus and a hydrazone moiety, suggests its strong potential as a corrosion inhibitor. Hydrazine derivatives and other nitrogen-containing heterocycles like triazoles have demonstrated excellent corrosion inhibition properties for steel in acidic environments. nih.gov The presence of multiple nitrogen atoms in this compound would likely enhance its adsorption onto a metal surface, thereby providing a significant barrier to corrosive agents.
The efficiency of such inhibitors is often evaluated through electrochemical techniques and is found to be dependent on the concentration of the inhibitor and the nature of the corrosive medium. The formation of a protective film by these organic molecules on the metal surface is a key aspect of their inhibitory action.
Table 2: Examples of Nitrogen-Containing Heterocycles as Corrosion Inhibitors
| Inhibitor Class | Metal | Corrosive Medium |
| Hydrazino-methoxy-1,3,5-triazine derivatives | Steel | Acidic Chloride Solution |
| Pyrazole (B372694) derivatives | C38 Steel | 1 M HCl |
| 1,2,3-Triazole derivatives | Mild Steel | Hydrochloric Acid |
Development as Precursors for Other Heterocyclic Compounds
Functionalized carbazoles serve as versatile precursors for the synthesis of more complex heterocyclic systems. The reactivity of the substituent at the 3-position of the carbazole ring can be exploited to construct new rings and introduce additional functionalities.
The hydrazinylidenemethyl group in this compound is a reactive handle that can participate in various cyclization reactions. For instance, reactions of similar carbazole derivatives bearing a reactive side chain at the 3-position have been shown to yield pyrazoline and pyrimidinyl derivatives. uobaghdad.edu.iq The reaction with hydrazine hydrate (B1144303) or substituted hydrazines could lead to the formation of pyrazole or related five-membered heterocyclic rings.
This synthetic utility positions this compound as a valuable building block in organic synthesis for the creation of novel heterocyclic compounds with potentially interesting biological or material properties. The ability to further elaborate the molecular structure from this carbazole precursor opens up avenues for the development of new functional materials and pharmacologically active agents.
Emerging Research Directions and Future Perspectives for 3 Hydrazinylidenemethyl 9h Carbazole Derivatives
Design of Novel Carbazole-Hydrazone Hybrids with Tunable Electronic and Optical Properties
The design of new carbazole-hydrazone hybrids is centered on the principle of molecular engineering to fine-tune their electronic and optical characteristics for specific functions. The carbazole (B46965) unit, known for its electron-donating nature and hole-transporting capabilities, serves as an excellent structural core. nih.govmagtech.com.cn Researchers are exploring the introduction of various functional groups and the extension of the π-conjugated system to modulate the material's properties.
A key strategy involves creating donor-acceptor (D-A) type structures. For instance, a hydrazone synthesized from a 9-ethyl-9H-carbazole donor and an isonicotinoyl acceptor unit demonstrates unique photophysical properties. acs.org The electronic properties can be further tuned by introducing substituents on different parts of the molecule. Studies on related carbazole dyes have shown that the number and position of chloro-substituents can significantly influence their electrochemical and optical properties. nih.gov Similarly, the synthesis of push-pull chromophores, where hydrazones act as electron donors, has been achieved through click-type reactions, yielding materials with tunable intramolecular charge-transfer (ICT) bands. acs.org
The coordination of these hybrids with metal ions presents another avenue for tuning properties. A readily accessible (E)-N′-((9-ethyl-9H-carbazol-3-yl)methylene)-3-hydroxy-2-naphthohydrazide ligand (HL) and its luminescent Zn(II)-complex exhibit distinct photophysical behaviors. rsc.org The ligand itself displays reversible mechanochromism (color change upon grinding), while the zinc complex shows noteworthy reversible mechanofluorochromism (fluorescence color change upon grinding). acs.orgrsc.org This stimuli-responsive behavior opens doors for applications in smart materials and data storage.
| Compound Type | Design Strategy | Tunable Property | Potential Application |
| Carbazole-Isonicotinoyl Hydrazone | Donor-Acceptor (D-A) Architecture | Mechanochromic Luminescence | Smart Materials, Sensors |
| Chloro-substituted Carbazole Dyes | Substitution on Carbazole Core | Electrochemical & Optical Bands | OLEDs, Fluorescent Probes |
| Hydrazone-activated Alkynes | Push-Pull Chromophore via "Click" Chemistry | Intramolecular Charge-Transfer (ICT) | Nonlinear Optics (NLO) |
| Carbazole-Naphthoyl Hydrazone | Metal Complexation (Zn(II)) | Mechanofluorochromism, Aggregation-Induced Emission (AIE) | Environmental Sensing, Bioimaging |
Exploration of Structure-Property Relationships for Optimized Performance in Specific Applications
A fundamental understanding of the relationship between the molecular structure of carbazole-hydrazone derivatives and their resulting properties is crucial for optimizing their performance. This involves systematic modifications of the molecular architecture and correlating these changes with functional outcomes.
For optoelectronic applications like Organic Light Emitting Diodes (OLEDs), the goal is often to achieve strong blue luminescence and balanced charge transport. nih.govmagtech.com.cn The rigid and planar structure of the carbazole core contributes to high thermal stability and good hole transport. nih.gov By modifying the substituents on the carbazole or the hydrazone moiety, researchers can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the emission color and charge injection barriers. For example, the introduction of an additional chlorine atom into a carbazole dye molecule, regardless of its position, does not significantly shift the absorption and fluorescence bands, but it can influence other properties. nih.gov
In the realm of chemical sensors, the hydrazone unit can act as a binding site for specific analytes. The complexation of a carbazole-naphthoyl hydrazone with a Zn(II) ion was found to be highly effective and selective for detecting Cu²⁺ ions in an aqueous medium, with a limit of detection in the micromolar range. rsc.org The uncomplexed ligand did not show this selectivity, highlighting a clear structure-property relationship where the metal complex is the active sensing entity.
In biological applications, structure-activity relationship (SAR) studies are paramount. Carbazole-thiosemicarbazone hybrids (a related class) have been designed as potential Topoisomerase II inhibitors for cancer therapy. nih.govrsc.org The specific arrangement of the carbazole, linker, and thiosemicarbazone units dictates the binding affinity to the enzyme's ATPase domain. nih.govrsc.org Similarly, for other carbazole derivatives, SAR studies have revealed that the type and position of substituents on appended phenyl rings can significantly impact their activity as anticancer agents or acetylcholinesterase inhibitors. nih.govnih.gov
Advanced Computational Modeling for Predictive Material Design and Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool in the study of carbazole-hydrazone derivatives, enabling researchers to predict material properties and understand complex mechanisms before engaging in extensive lab work. nih.govmit.edu Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to model the geometric and electronic structures of these molecules. bohrium.com
These computational methods allow for the accurate prediction of key parameters that govern a material's performance. This includes HOMO-LUMO energy gaps, which are related to the electronic absorption spectra and chemical reactivity of the molecules. bohrium.comresearchgate.net For instance, computational studies have been used to elucidate the origin of low-energy intramolecular charge-transfer bands in hydrazone-based chromophores and to calculate nonlinear optical (NLO) properties like hyperpolarizability. acs.org The excellent agreement often found between experimental data and DFT-based results validates the predictive power of these models. bohrium.com
Beyond predicting properties, computational modeling helps in understanding reaction mechanisms. The synthesis of complex carbazole structures can involve multi-step reactions, and understanding the energetics of intermediates and transition states is key to optimizing reaction conditions. nih.gov For hydrazones, DFT calculations have been employed to investigate conformational structures, relative stabilities of isomers (E/Z), and the interplay of hydrogen bonding, which are crucial for their final structure and function. researchgate.net By simulating molecular behavior, researchers can screen virtual libraries of candidate molecules, identifying the most promising structures for synthesis and testing, thereby accelerating the materials discovery cycle. mit.eduyoutube.com
| Computational Method | Predicted Property / Insight | Relevance to Carbazole-Hydrazones |
| Density Functional Theory (DFT) | Ground-state geometry, HOMO-LUMO energies, Global reactivity descriptors | Predicts stability, reactivity, and electronic structure. bohrium.com |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, UV-vis absorption spectra | Predicts optical properties and color. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge distribution | Elucidates molecular stability and charge transfer pathways. bohrium.com |
| Molecular Docking | Binding affinity and mode with biological targets | Guides design of derivatives for medicinal applications. nih.govnih.gov |
Development of Sustainable and "Green" Synthetic Methodologies
The increasing emphasis on environmental responsibility in the chemical sciences is driving the development of "green" synthetic methods for producing carbazole-hydrazone derivatives. These approaches aim to reduce waste, eliminate the use of hazardous solvents and reagents, and improve energy efficiency. orientjchem.org
Traditional methods for synthesizing hydrazones often involve the condensation of a carbonyl compound with a hydrazine (B178648) in an organic solvent, sometimes requiring an acid catalyst. nih.gov Greener alternatives are now being actively explored. One successful strategy is the use of microwave irradiation, which can accelerate reaction rates and often allows for synthesis under solvent-free conditions. minarjournal.com This not only reduces solvent waste but can also lead to higher product yields in shorter reaction times. minarjournal.com
Another green approach is the shift towards aqueous reaction media or the development of one-pot syntheses that minimize intermediate purification steps. orientjchem.orgeurekaselect.com For example, aromatic hydrazones have been synthesized using acetic acid as a milder alternative to concentrated sulfuric acid. orientjchem.org Mechanochemistry, which involves conducting reactions by grinding solid reagents together (mechanosynthesis), represents another solvent-free alternative that has proven effective for hydrazone synthesis. nih.gov Furthermore, the concept of "click chemistry," characterized by high yields, simple reaction conditions, and the formation of no byproducts, is being applied to create complex hydrazone-containing structures in an efficient and sustainable manner. acs.org These sustainable methodologies are not only environmentally beneficial but are also often more economical and efficient, making them attractive for both academic research and industrial-scale production.
Integration into Multifunctional Material Systems and Nanostructures
The future of advanced materials lies in the creation of multifunctional systems where a single material or device can perform multiple tasks. Carbazole-hydrazone derivatives are ideal candidates for such systems due to their diverse and tunable properties. A single molecule can be designed to exhibit specific optical, electronic, and sensing capabilities simultaneously.
A prime example is the development of a carbazole-naphthoyl hydrazone conjugate that functions as a versatile smart material. rsc.org It can detect volatile organic compounds (VOCs), selectively sense Cu²⁺ ions, and be used as a bioimaging agent for cell staining. rsc.org This multifunctionality stems from its unique molecular structure which exhibits both mechanofluorochromism and aggregation-induced emission (AIE). rsc.org
Integration into nanostructures is another promising direction. Carbazole-containing polymers, or poly(carbazoles), can be used to create nanomaterials like nanoparticles and nanocomposites. taylorfrancis.com These materials leverage the excellent properties of the carbazole core while benefiting from the high surface area and quantum effects of the nanoscale. Poly(carbazole)-based nanomaterials have shown potential in applications ranging from sensors and supercapacitors to corrosion protection. taylorfrancis.com By incorporating the specific functionality of the hydrazone moiety into such nanostructures, it is possible to create highly sensitive and selective nanosensors or targeted drug delivery systems. The ability to easily functionalize the carbazole and hydrazone units allows for their covalent connection to other molecules or surfaces, facilitating their integration into complex devices and multifunctional platforms. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
